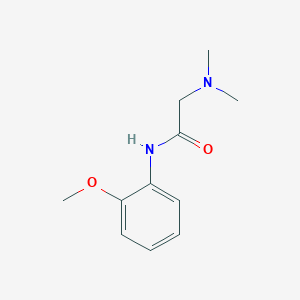
N~1~-(2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide, also known as memantine, is a medication that is used to treat Alzheimer's disease. It was first synthesized in the 1960s and was approved by the FDA in 2003. Memantine is a non-competitive NMDA receptor antagonist, which means that it blocks the activity of the NMDA receptor in the brain. The NMDA receptor is involved in learning and memory, and blocking its activity can help to improve cognitive function in patients with Alzheimer's disease.
作用機序
Memantine works by blocking the activity of the NMDA receptor in the brain. The NMDA receptor is involved in learning and memory, and blocking its activity can help to improve cognitive function in patients with Alzheimer's disease. In addition, N~1~-(2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide has been shown to have neuroprotective effects, which may help to slow the progression of the disease.
Biochemical and Physiological Effects:
Memantine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of amyloid beta, which is a protein that is associated with the development of Alzheimer's disease. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response in the brain.
実験室実験の利点と制限
One advantage of using N~1~-(2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide in lab experiments is that it has been extensively studied and is well-characterized. In addition, this compound has been shown to have a number of potential therapeutic effects in neurological disorders, which makes it a promising candidate for further research. However, one limitation of using this compound in lab experiments is that it is a medication and may have potential side effects that could impact the results of the experiment.
将来の方向性
There are several potential future directions for research on N~1~-(2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide. One area of research could focus on the development of new this compound analogs that have improved therapeutic effects. Another area of research could focus on the use of this compound in combination with other medications for the treatment of Alzheimer's disease. Finally, research could focus on the potential use of this compound in other neurological disorders, such as Parkinson's disease and multiple sclerosis.
合成法
The synthesis of N~1~-(2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide involves several steps. The first step is the reaction of 2-bromoanisole with methylamine to form N-methyl-2-methoxyaniline. This compound is then reacted with N,N-dimethylglycine to form this compound, which is this compound.
科学的研究の応用
Memantine has been extensively studied for its potential therapeutic effects in Alzheimer's disease. It has been shown to improve cognitive function and reduce the progression of the disease in some patients. In addition, N~1~-(2-methoxyphenyl)-N~2~,N~2~-dimethylglycinamide has been studied for its potential therapeutic effects in other neurological disorders, such as Parkinson's disease and multiple sclerosis.
特性
IUPAC Name |
2-(dimethylamino)-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)8-11(14)12-9-6-4-5-7-10(9)15-3/h4-7H,8H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRKUJLMGALINK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B5807358.png)
![N-(2,6-dimethylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5807365.png)
![2-cyclopentyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5807380.png)
![4-({4-[(2-chlorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5807381.png)
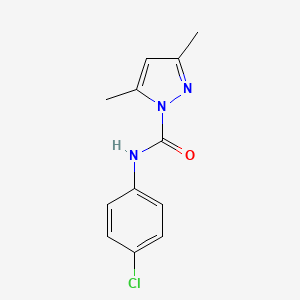
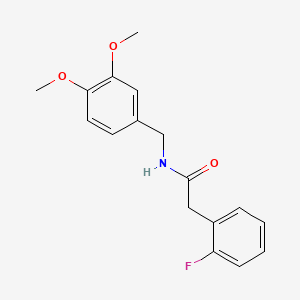
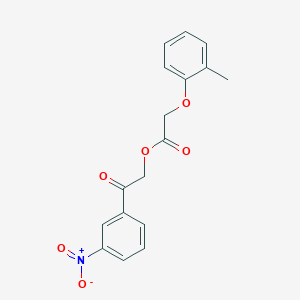
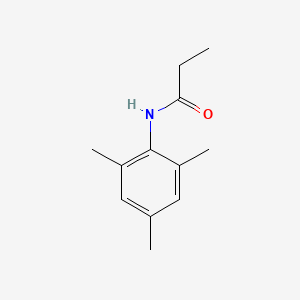
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5807408.png)
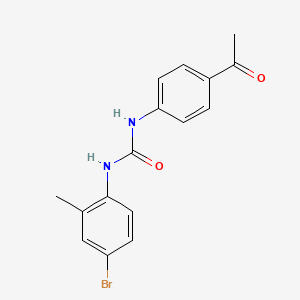

![N-(2,5-dimethylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5807446.png)
![N-{[(3,5-dimethylphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5807452.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoacetamide](/img/structure/B5807458.png)